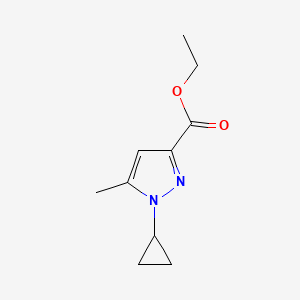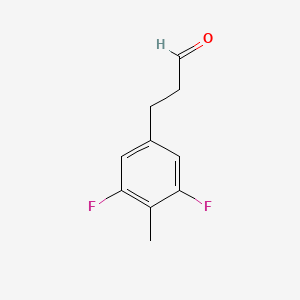
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde )
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 3,5-difluoro-4-methyl- (or 3-(3,5-Difluoro-4-methylphenyl)propionaldehyde) is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a methyl group, along with a propionaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the difluoro and methyl groups . The reaction conditions often include the use of palladium acetate as a catalyst, iodobenzene, and triethylamine in acetonitrile, with the reaction mixture heated to reflux under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3,5-difluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(3,5-Difluoro-4-methylphenyl)propionic acid.
Reduction: 3-(3,5-Difluoro-4-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenepropanal, 3,5-difluoro-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Benzenepropanal, 3,5-difluoro-4-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal, 3,5-difluoro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a methyl group.
Benzenepropanal, 3,5-difluoro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl group.
Uniqueness
Benzenepropanal, 3,5-difluoro-4-methyl- is unique due to the specific combination of difluoro and methyl substitutions on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
3-(3,5-difluoro-4-methylphenyl)propanal |
InChI |
InChI=1S/C10H10F2O/c1-7-9(11)5-8(3-2-4-13)6-10(7)12/h4-6H,2-3H2,1H3 |
InChI Key |
YJVLBWZGVGNGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)CCC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


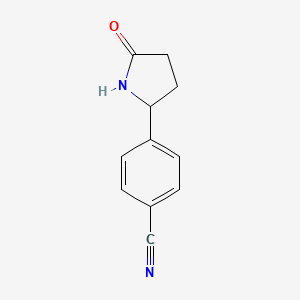
![Tert-butyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B8798192.png)
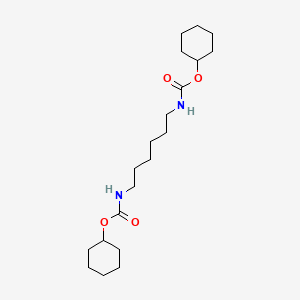
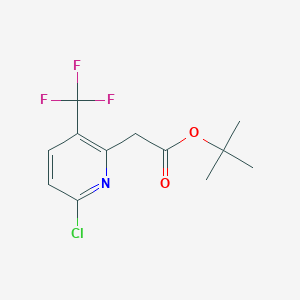
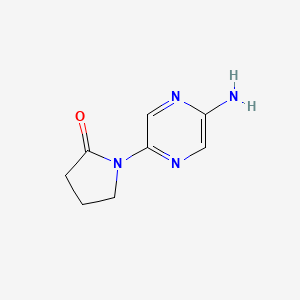
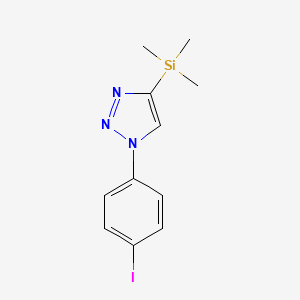
![2-Ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B8798235.png)
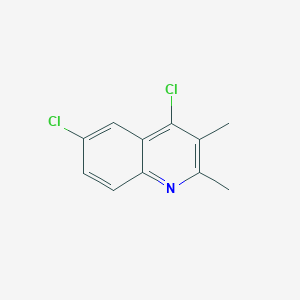

![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
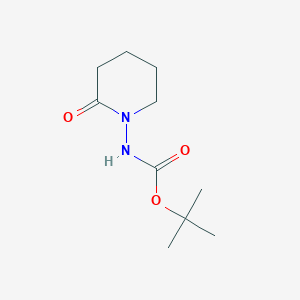
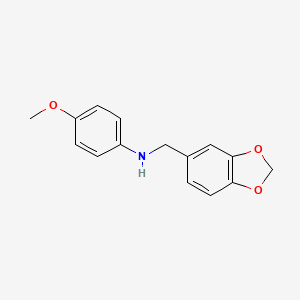
![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
